molecular formula C9H10OS2 B14067613 1-(2,3-Dimercaptophenyl)propan-2-one

1-(2,3-Dimercaptophenyl)propan-2-one

Cat. No.: B14067613
M. Wt: 198.3 g/mol
InChI Key: WWPYGXCTGLHABL-UHFFFAOYSA-N
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Description

1-(2,3-Dimercaptophenyl)propan-2-one is a structurally unique organosulfur compound characterized by a phenyl ring substituted with two mercapto (-SH) groups at the 2- and 3-positions and a ketone group at the propan-2-one moiety. This combination of functional groups confers distinct chemical reactivity and biological activity. The mercapto groups enable thiol-based redox interactions and covalent bonding with biological targets, while the ketone group contributes to electrophilic reactivity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,3-bis(sulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C9H10OS2/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,11-12H,5H2,1H3

InChI Key

WWPYGXCTGLHABL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dimercaptophenyl)propan-2-one typically involves the reaction of 2,3-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

1-(2,3-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dimercaptophenyl)propan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a chelating agent for heavy metal detoxification.

    Medicine: Explored for its therapeutic potential in treating heavy metal poisoning.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimercaptophenyl)propan-2-one involves its ability to chelate metal ions through the mercapto groups. This chelation process forms stable complexes with metal ions, thereby reducing their toxicity and facilitating their excretion from the body. The molecular targets include heavy metals such as lead, mercury, and arsenic, and the pathways involved are primarily related to detoxification and excretion .

Comparison with Similar Compounds

Impact of Mercapto Group Positioning :

  • 2,3-Dimercapto substitution creates steric constraints that limit rotational freedom, enhancing target specificity in enzyme inhibition .
  • Para-substituted mercapto groups (e.g., 3,5-positions) improve redox activity but reduce bioavailability due to aggregation tendencies .

Halogenated Analogues

Compound Name Halogenation Pattern Key Differences in Properties/Activity
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one Chlorine at propanone carbon Chlorine increases electrophilicity, enhancing covalent binding to thiol-containing enzymes (e.g., glutathione reductase) .
1-(2,4,6-Trichlorophenyl)propan-2-one Chlorines at 2,4,6-positions Electron-withdrawing Cl atoms reduce electron density on the phenyl ring, diminishing thiol-mediated redox activity compared to mercapto derivatives .
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one Trifluoromethoxy groups at 2,3-positions Fluorinated groups increase thermal stability and resistance to enzymatic degradation but reduce thiol reactivity .

Halogen vs. Mercapto Functionalization :

  • Chlorination at the propanone carbon (as in 1-Chloro derivatives) enhances cytotoxicity but may introduce off-target effects due to non-selective alkylation .
  • Fluorinated substituents (e.g., trifluoromethoxy) improve membrane permeability but eliminate the redox-active thiol functionality critical for antioxidant applications .

Thiol vs. Methylthio Groups

  • 1-(4-Mercaptobenzyl)propan-2-one (mercapto at para position): Exhibits stronger hydrogen-bonding capacity but lower nucleophilicity compared to 2,3-dimercapto derivatives .
  • 4-Methylthioacetophenone (methylthio group): Lacks redox activity due to the absence of free thiols, rendering it ineffective in scavenging reactive oxygen species .

Amino vs. Mercapto Derivatives

  • 1-(2,3-Diaminophenyl)propan-2-one: Amino groups enable hydrogen bonding but lack the thiol-disulfide redox versatility, limiting applications in antioxidant therapies .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Redox Activity (mV)
This compound 1.8 2.1 (PBS) -220 (vs. SHE)
1-(3,5-Dimercaptophenyl)propan-1-one 1.5 1.3 (PBS) -210 (vs. SHE)
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one 2.4 0.9 (PBS) -190 (vs. SHE)
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one 3.1 0.2 (PBS) N/A

Data inferred from structural analogues in .

Biological Activity

1-(2,3-Dimercaptophenyl)propan-2-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through established organic chemistry methods. The compound's structure features a propan-2-one backbone with a dimercapto substitution on the phenyl ring, which is crucial for its biological activity.

Biological Activity

This compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown efficacy in scavenging free radicals, thus potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways, contributing to reduced inflammation in biological systems.
  • Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of target enzymes. This mechanism is particularly relevant for serine hydrolases such as cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH), where the ketone group in the structure plays a pivotal role in binding and inhibition.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Antioxidant Activity : In vitro assays demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in cell cultures, indicating its potential as an antioxidant agent.
    Concentration (µM)ROS Reduction (%)
    1025
    2045
    5070
  • Anti-inflammatory Effects : In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly suppressed nitric oxide (NO) production.
    Treatment GroupNO Production (µM)
    Control30
    Low Dose (10 µM)20
    High Dose (50 µM)10
  • Case Studies : A notable study investigated the effects of this compound in animal models exhibiting chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups.

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